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molecular formula C12H18O2 B1266944 4,4'-Bicyclohexanone CAS No. 23391-99-3

4,4'-Bicyclohexanone

Cat. No. B1266944
M. Wt: 194.27 g/mol
InChI Key: OQIDYCVWAFZRTR-UHFFFAOYSA-N
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Patent
US06215028B1

Procedure details

A suspension of 50 g of 4,4′-biphenyldiol in 500 ml of toluene is hydrogenated at 5 bar and 125° C. in the presence of palladium on activated carbon. The reaction mixture is filtered and freed from water by azeotropic distillation. It is then treated with 29 g of pyridine sulfone and stirred at 50° C. for 1 hour. After filtration using basic alumina and removal of the solvent, 34.4 g (66% yield) of 4,4′-bicyclohexanedione remain as colourless crystals having a purity of 99.0% (GC).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH:6]=[CH:5][C:4]([OH:7])=[CH:3][CH:2]=1>C1(C)C=CC=CC=1.[Pd]>[CH:8]1([CH:1]2[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]2)[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(C=C1)O)C1=CC=C(C=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
freed from water by azeotropic distillation
ADDITION
Type
ADDITION
Details
It is then treated with 29 g of pyridine sulfone
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC(CC1)=O)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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